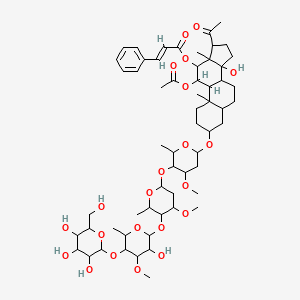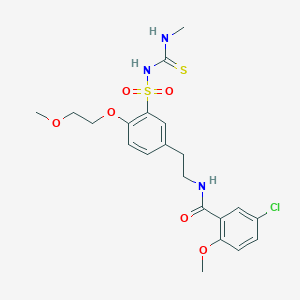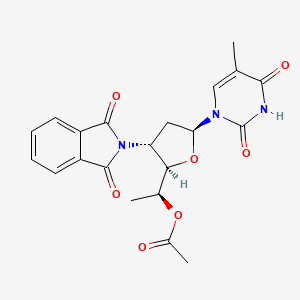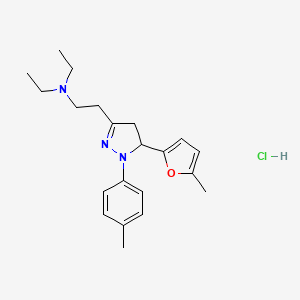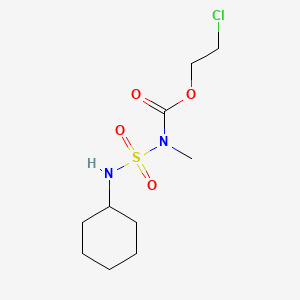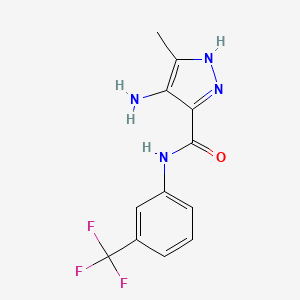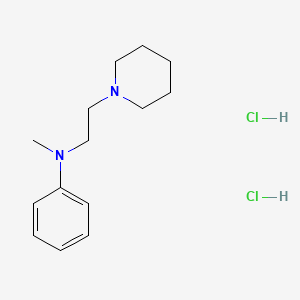
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 2-(N-methylanilino)ethyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as formaldehyde and catalytic systems . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of microwave-assisted one-pot synthesis and continuous flow reactions are some of the advanced techniques employed to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: A simpler analog with similar functional groups but lacking the piperidine ring.
Piperidine derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is unique due to its specific combination of the piperidine ring and the 2-(N-methylanilino)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
102071-35-2 |
|---|---|
Molecular Formula |
C14H24Cl2N2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-methyl-N-(2-piperidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-15(14-8-4-2-5-9-14)12-13-16-10-6-3-7-11-16;;/h2,4-5,8-9H,3,6-7,10-13H2,1H3;2*1H |
InChI Key |
FKEONYGKYJQTPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


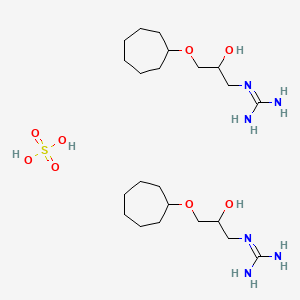
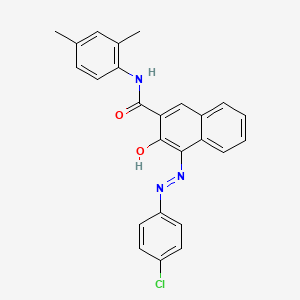
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
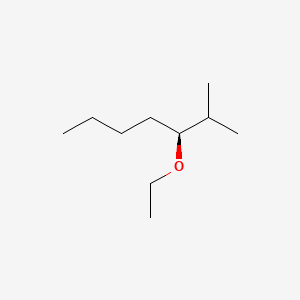

![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
